molecular formula C17H24N4O2S2 B2569032 4-(Tert-butyl)-2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)thiazole CAS No. 1105236-53-0

4-(Tert-butyl)-2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)thiazole

Cat. No. B2569032
CAS RN: 1105236-53-0
M. Wt: 380.53
InChI Key: FVBRUXUSGXAJGD-UHFFFAOYSA-N
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Description

4-(Tert-butyl)-2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)thiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research.

Mechanism of Action

The mechanism of action of 4-(Tert-butyl)-2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)thiazole involves its ability to bind to specific protein targets and inhibit their interactions. This leads to the disruption of cellular processes that are crucial for the survival and growth of cancer cells or the progression of neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that 4-(Tert-butyl)-2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)thiazole has a range of biochemical and physiological effects. It has been found to induce cell death in cancer cells, inhibit the growth of tumor cells, and reduce inflammation in the brain. Additionally, it has been found to have neuroprotective effects and improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(Tert-butyl)-2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)thiazole in lab experiments is its ability to selectively target specific proteins and inhibit their interactions. This allows researchers to study the effects of disrupting specific cellular processes. However, one limitation is that it may not be effective in all types of cancer or neurodegenerative diseases, and further research is needed to determine its efficacy in different contexts.

Future Directions

There are several future directions for research on 4-(Tert-butyl)-2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)thiazole. One direction is to further investigate its potential applications in drug discovery, particularly in the development of new therapies for cancer and neurodegenerative diseases. Another direction is to study its mechanism of action in more detail, including its interactions with specific proteins and pathways. Additionally, researchers may explore the use of 4-(Tert-butyl)-2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)thiazole in combination with other therapies to enhance its efficacy.

Synthesis Methods

The synthesis of 4-(Tert-butyl)-2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)thiazole involves the reaction of tert-butyl isocyanate and 4-(pyridin-3-ylsulfonyl)piperazine in the presence of a thiol reagent. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide. The final product is obtained through purification by column chromatography or recrystallization.

Scientific Research Applications

4-(Tert-butyl)-2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)thiazole has been found to have potential applications in scientific research. It has been studied for its ability to inhibit protein-protein interactions, which are crucial for many cellular processes. It has also been found to have potential applications in drug discovery, particularly in the development of new therapies for cancer and neurodegenerative diseases.

properties

IUPAC Name

4-tert-butyl-2-[(4-pyridin-3-ylsulfonylpiperazin-1-yl)methyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O2S2/c1-17(2,3)15-13-24-16(19-15)12-20-7-9-21(10-8-20)25(22,23)14-5-4-6-18-11-14/h4-6,11,13H,7-10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVBRUXUSGXAJGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=N1)CN2CCN(CC2)S(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Tert-butyl)-2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)thiazole

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